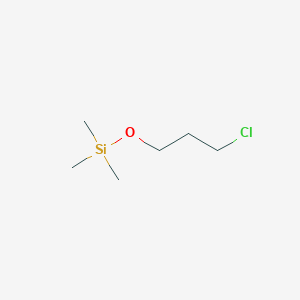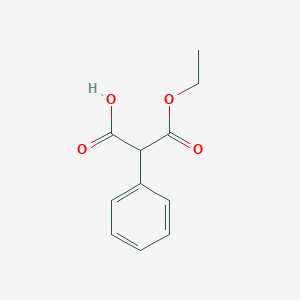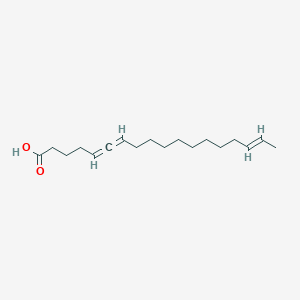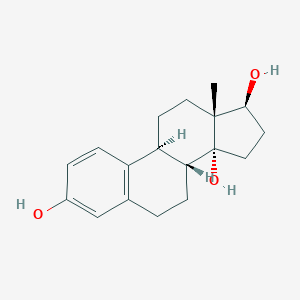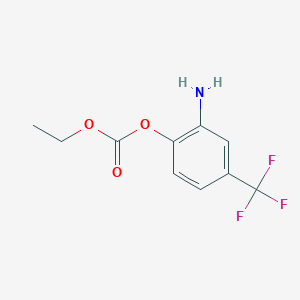
2-Amino-4-trifluoromethylphenyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-trifluoromethylphenyl ethyl carbonate, also known as A-769662, is a small molecule compound that has been identified as an activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of this protein has been shown to have potential therapeutic benefits in a range of diseases, including type 2 diabetes, obesity, and cancer.
Wirkmechanismus
2-Amino-4-trifluoromethylphenyl ethyl carbonate activates AMPK by binding to the γ subunit of the protein. This leads to conformational changes that allow the α subunit to be phosphorylated by upstream kinases. Phosphorylation of the α subunit leads to activation of AMPK and downstream signaling pathways that regulate cellular energy metabolism.
Biochemische Und Physiologische Effekte
Activation of AMPK by 2-Amino-4-trifluoromethylphenyl ethyl carbonate has been shown to have a range of biochemical and physiological effects. These include increased glucose uptake and oxidation, increased fatty acid oxidation, increased mitochondrial biogenesis, and decreased lipogenesis. 2-Amino-4-trifluoromethylphenyl ethyl carbonate has also been shown to have potential therapeutic benefits in animal models of type 2 diabetes, obesity, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-4-trifluoromethylphenyl ethyl carbonate in lab experiments is that it is a potent and selective activator of AMPK. This allows for precise control of AMPK activity in cellular and animal models. However, one limitation of using 2-Amino-4-trifluoromethylphenyl ethyl carbonate is that it is a synthetic compound that may have off-target effects. Therefore, it is important to use appropriate controls and validate results using other AMPK activators.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-4-trifluoromethylphenyl ethyl carbonate and AMPK activation. One area of interest is the role of AMPK in cancer metabolism and the potential for AMPK activators as cancer therapeutics. Another area of interest is the development of more potent and selective AMPK activators that can be used in clinical settings. Finally, the role of AMPK in aging and age-related diseases is an emerging area of research that may have important implications for human health.
Synthesemethoden
The synthesis of 2-Amino-4-trifluoromethylphenyl ethyl carbonate involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-amino-4-trifluoromethylphenol with ethyl chloroformate to form the corresponding carbonate ester. This intermediate is then reacted with methylamine to form the final product, 2-Amino-4-trifluoromethylphenyl ethyl carbonate. The overall yield of the synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-trifluoromethylphenyl ethyl carbonate has been widely used in scientific research to study the role of AMPK in various cellular processes. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-Amino-4-trifluoromethylphenyl ethyl carbonate has also been shown to have potential therapeutic benefits in animal models of type 2 diabetes, obesity, and cancer.
Eigenschaften
CAS-Nummer |
19420-45-2 |
|---|---|
Produktname |
2-Amino-4-trifluoromethylphenyl ethyl carbonate |
Molekularformel |
C10H10F3NO3 |
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
[2-amino-4-(trifluoromethyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)17-8-4-3-6(5-7(8)14)10(11,12)13/h3-5H,2,14H2,1H3 |
InChI-Schlüssel |
VEACMVSUSKECKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C(F)(F)F)N |
Kanonische SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C(F)(F)F)N |
Synonyme |
[2-amino-4-(trifluoromethyl)phenyl] ethyl carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



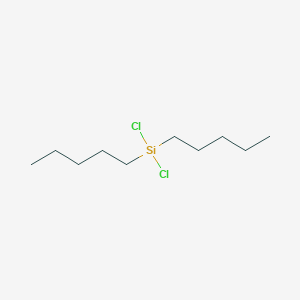
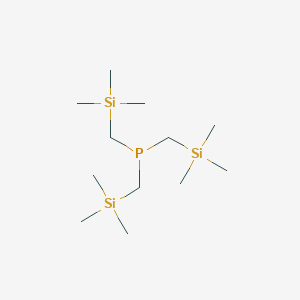
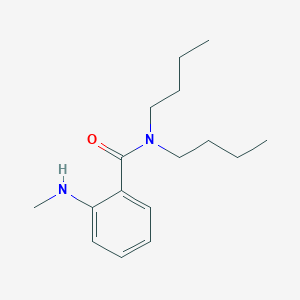
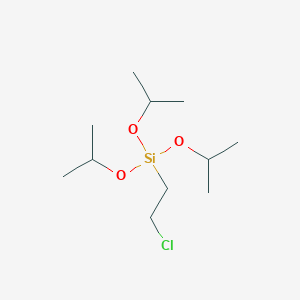
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
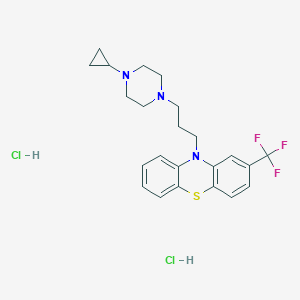
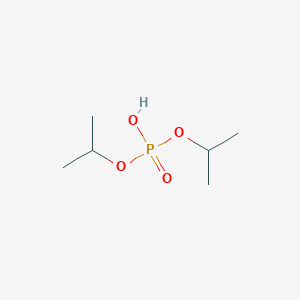
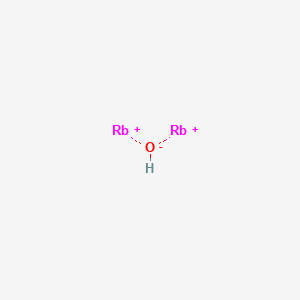
![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
